molecular formula C6H12BO2 B138367 Pinacolborane CAS No. 25015-63-8

Pinacolborane

Cat. No. B138367
CAS RN: 25015-63-8
M. Wt: 126.97 g/mol
InChI Key: LZPWAYBEOJRFAX-UHFFFAOYSA-N
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Description

Pinacolborane, also known as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a boron-containing compound that has gained significant attention in organic synthesis due to its utility as a reagent in various chemical transformations. It is particularly noted for its role in the borylation of arenes, heteroarenes, alkynes, and vinylarenes, which is a critical step in the synthesis of organoboron compounds that are valuable intermediates in organic chemistry .

Synthesis Analysis

The synthesis of pinacolborane involves the reaction of Grignard reagents with pinacolborane under ambient conditions, which results in the formation of pinacolboronates. This process is facilitated by the elimination of hydridomagnesium bromide and subsequent disproportionation to magnesium hydride and magnesium bromide. The reaction can be performed under Barbier conditions, avoiding Wurtz coupling side products, and is an efficient method for synthesizing pinacolboronates . Additionally, pinacolborane can be used in the lithiation-borylation of carbamates and benzoates to produce boronic esters .

Molecular Structure Analysis

Pinacolborane is characterized by its unique molecular structure, which includes a boron atom bonded to two oxygen atoms in a dioxaborolane ring. This structure is pivotal for its reactivity and the formation of boronic esters. The molecular structure of pinacolborane allows it to participate in various catalytic cycles and to act as a boron source in borylation reactions .

Chemical Reactions Analysis

Pinacolborane is involved in a multitude of chemical reactions. It is used as a boron source in the borylation of arenes and heteroarenes catalyzed by iridium complexes, leading to aryl- and heteroarylboronates . It also reacts with aryl iodides in the presence of copper(I) iodide to form arylboronates . In the absence of metal catalysts, carboxylic acids can catalyze the hydroboration of alkynes with pinacolborane, yielding alkenyl diboronates and monoboronates . Furthermore, pinacolborane is used in the dehydrogenative borylation of vinylarenes catalyzed by rhodium and ruthenium complexes , and in the nitrogen-directed borylation of aromatic N,N-dimethylhydrazones . Electrochemical reduction of polyhalogenated aryl derivatives in the presence of pinacolborane leads to functionalized arylboronic esters , and chromium-catalyzed borylation of vinyl triflates and unactivated aryl carboxylic esters with pinacolborane has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of pinacolborane, such as its solubility in common organic solvents and its stability under various reaction conditions, make it a versatile reagent in organic synthesis. Its ability to undergo reduction reactions and to act as a boron source under mild conditions is particularly noteworthy. The reactivity of pinacolborane is influenced by the nature of the substrates and the catalytic systems employed, as evidenced by the selective formation of boronate esters in the presence of different catalysts .

Scientific Research Applications

Hydroboration of Alkenes and Alkynes

  • Catalytic Hydroboration: PBH acts as a hydroboration reagent for alkenes and alkynes, especially when catalyzed by transition metals. For example, rhodium and nickel catalysts are highly effective in this reaction (Pereira & Srebnik, 1996).

Synthesis of Silylboranes and Germylborane Derivatives

  • Preparation of Silylboranes: Triorganosilylpinacolboranes have been synthesized using pinacolborane, showcasing its role in the preparation of organoboron compounds (Suginome, Matsuda, & Ito, 2000).

Dehydrogenative Borylation

  • Synthesis of Vinylboronates: PBH, when treated with vinylarenes in the presence of rhodium or ruthenium catalysts, yields vinylboronates. This process demonstrates its utility in stereoselective synthesis (Murata et al., 2002).

Arylboronate Formation

  • Coupling Reactions: PBH is used in coupling reactions with aryl iodides, facilitated by copper catalysis, to form arylboronates at room temperature (Zhu & Ma, 2006).

Borylation in Organic Synthesis

  • Palladium-Catalyzed Borylation: PBH is crucial in the borylation of phenyl bromides, further enabling the synthesis of biaryls through Suzuki-Miyaura coupling (Broutin et al., 2004).

Material Science Applications

  • Modification of Polycarbosilane: PBH has been used to modify polycarbosilane for the production of SiC fibers, showcasing its utility in material science (Shang, Shao, & Zhu, 2015).

Other Applications

  • Reduction of Ketones: In organic chemistry, PBH catalyzes the reduction of ketones, expanding its utility in various synthetic pathways (Query et al., 2011).
  • Electrochemical Applications: PBH is used in the electrochemical synthesis of allylboronic esters, demonstrating its role in electrosynthesis (Godeau et al., 2009).

Safety And Hazards

Pinacolborane is highly flammable and in contact with water, it releases flammable gas . It is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of causing cancer .

Future Directions

There are ongoing studies on the use of Pinacolborane in various chemical reactions . For instance, a metal-free catalytic hydroboration of imine with Pinacolborane using a pincer-type phosphorus compound is being studied for mechanistic insight and improvement of the reaction .

properties

InChI

InChI=1S/C6H12BO2/c1-5(2)6(3,4)9-7-8-5/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPWAYBEOJRFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1OC(C(O1)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30422852
Record name Pinacolborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30422852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

CAS RN

25015-63-8
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025015638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinacolborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30422852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,740
Citations
CE Tucker, J Davidson, P Knochel - The Journal of Organic …, 1992 - ACS Publications
25 “C, 2 h of 1 in dichloromethane is stableat 25 C for at least 2 weeks. It can be further purified by distillation (42-43 C (50 mmHg); 63% isolatedyield); however, for most ap-plications …
Number of citations: 405 pubs.acs.org
ER Burkhardt - Journal of Synthetic Organic Chemistry, Japan, 2004 - jstage.jst.go.jp
ピナコールボラ ンの IUPAC 名 は 4, 4, 5, 5-テ トラメチル-1, 3, 2-ジ オ キサ ボロ ンであ り, 本 来, 4, 4, 5, 5-テ トラメチル-1, 3, 2-ジ オキサ ボ ロンを標題 とすべ きだが, 普及度 を考慮 して, こ こでは…
Number of citations: 2 www.jstage.jst.go.jp
A Caballero, S Sabo-Etienne - Organometallics, 2007 - ACS Publications
… a similar study on pinacolborane activation, a reagent that has … the two σ-ligands by pinacolborane leads to the formation of … of various alkenes with pinacolborane but more …
Number of citations: 109 pubs.acs.org
T Ishiyama, K Ishida, J Takagi, N Miyaura - Chemistry letters, 2001 - journal.csj.jp
… pinacolborane 2 generated by the former process. A 52% yield of pinacol benzylboronate was obtained indeed when pinacolborane … )diboron 1 or pinacolborane 2 were carried out at …
Number of citations: 121 www.journal.csj.jp
KC Lam, TB Marder, Z Lin - Organometallics, 2010 - ACS Publications
With the aid of DFT calculations, we have examined the mechanism of the widely employed Pd-catalyzed borylation of aryl halides using HBpin (pin = OCMe 2 CMe 2 O) developed by …
Number of citations: 82 pubs.acs.org
TFC Cruz, PS Lopes, LCJ Pereira, LF Veiros… - Inorganic …, 2018 - ACS Publications
The 5-substituted 2-aryliminopyrrolyl ligand precursors of the type 5-R-2-[N-(2,6-diisopropylphenyl)formimino]-1H-pyrrole (R = 2,6-Me 2 -C 6 H 3 (1a), 2,4,6- i Pr 3 -C 6 H 2 (1b), 2,4,6-Ph …
Number of citations: 32 pubs.acs.org
T Stahl, K Müther, Y Ohki, K Tatsumi… - Journal of the …, 2013 - ACS Publications
The B–H bond of typical boranes is heterolytically split by the polar Ru–S bond of a tethered ruthenium(II) thiolate complex, affording a ruthenium(II) hydride and borenium ions with a …
Number of citations: 178 pubs.acs.org
IP Query, PA Squier, EM Larson, NA Isley… - The Journal of Organic …, 2011 - ACS Publications
The reduction of ketones with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is catalyzed by 5 mol % NaOt-Bu at ambient temperature. The reaction is high yielding and …
Number of citations: 125 pubs.acs.org
Y Yamamoto, R Fujikawa, T Umemoto, N Miyaura - Tetrahedron, 2004 - Elsevier
… , but pinacolborane has recently … pinacolborane increases the terminal selectivity for styrene due to its steric hindrance. For example, the hydroboration of styrene with pinacolborane in …
Number of citations: 216 www.sciencedirect.com
JH Ye, L Quach, T Paulisch… - Journal of the American …, 2019 - ACS Publications
Carbene insertion reactions with B–H bonds are a challenging but promising method for the synthesis of organoboranes. Herein, we report visible-light-induced B–H insertions of HBpin …
Number of citations: 80 pubs.acs.org

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